molecular formula C10H8ClNO3 B2986728 Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate CAS No. 924862-18-0

Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate

Cat. No.: B2986728
CAS No.: 924862-18-0
M. Wt: 225.63
InChI Key: RQZPYCDYMVRMSC-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloromethyl group at the 2-position and a carboxylate ester group at the 5-position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

Target of Action

Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is a complex organic compound that can interact with various targets in a chemical reaction. The primary targets of this compound are likely to be other organic compounds in a reaction mixture. The exact targets can vary depending on the specific reaction conditions and the presence of other reactants .

Mode of Action

The compound acts as an alkylating agent, introducing a chloromethyl group into the reaction . This chloromethylation process involves the replacement of a hydrogen atom in the target molecule with a chloromethyl group, leading to the formation of a new carbon-chlorine bond . The compound’s mode of action is primarily through electrophilic substitution, where it donates an electron pair to form a new bond .

Biochemical Pathways

These could include pathways involving the synthesis or degradation of various organic compounds .

Pharmacokinetics

As an organic compound, its bioavailability and pharmacokinetics would likely be influenced by factors such as its chemical structure, the presence of functional groups, and its physicochemical properties .

Result of Action

The result of the compound’s action is the formation of a new molecule with a chloromethyl group. This can lead to significant changes in the target molecule’s properties, including its reactivity, polarity, and potential biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions in which the compound is involved . Additionally, safety considerations are crucial as chloroalkyl ethers, including this compound, are strong alkylating agents and are known to be human carcinogens .

Safety and Hazards

As with many organic compounds, this compound could present several hazards. The presence of the chloromethyl group means it could potentially be a lachrymator, causing irritation to the eyes and respiratory tract . It’s also likely to be harmful if swallowed or inhaled .

Future Directions

The future directions for this compound would likely involve its use as an intermediate in the synthesis of more complex organic compounds. Its unique structure could make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-aminophenol with chloroacetic acid to form 2-(chloromethyl)-1,3-benzoxazole. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.

    Oxidation Products: Oxidized derivatives may include carboxylic acids or ketones.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Comparison with Similar Compounds

    2-(Chloromethyl)-1,3-benzoxazole: Lacks the ester group at the 5-position.

    Methyl 2-(hydroxymethyl)-1,3-benzoxazole-5-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.

    2-(Bromomethyl)-1,3-benzoxazole-5-carboxylate: Contains a bromomethyl group instead of a chloromethyl group.

Uniqueness: Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is unique due to the presence of both the chloromethyl and ester groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZPYCDYMVRMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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